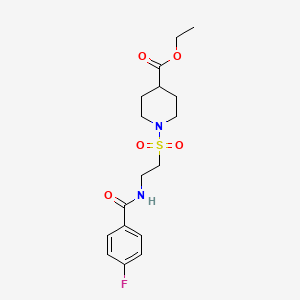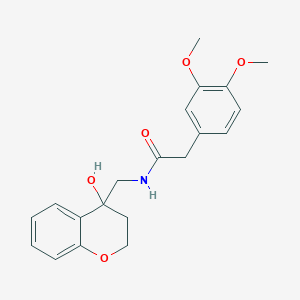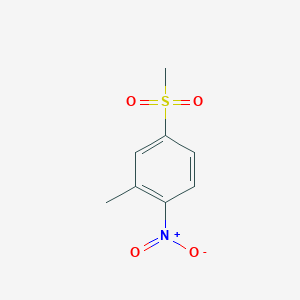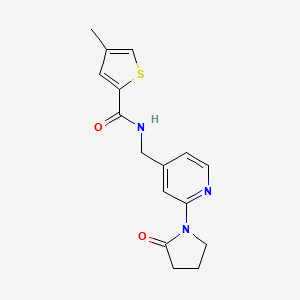
2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine
Übersicht
Beschreibung
The compound 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is a chemical of interest due to its trifluoromethyl group and furan ring, which are structural motifs commonly found in pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of compounds, while the furan ring is a versatile scaffold that can be further functionalized.
Synthesis Analysis
The synthesis of related trifluoromethylated furan compounds has been demonstrated through various methods. For instance, 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones were synthesized via Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection with sulfuric acid . Another approach involved the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone, leading to the formation of 2-trifluoromethylated furans and dihydrofuranols . These methods highlight the potential pathways that could be adapted for the synthesis of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine.
Molecular Structure Analysis
The molecular structure of furan-containing compounds can be complex and is often studied using various spectroscopic techniques and X-ray powder diffraction (XRPD). For example, a compound with a furan moiety, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was characterized by FT-IR, NMR, and XRPD, revealing a triclinic crystal structure . Density functional theory (DFT) and Hirshfeld surface analysis were used to further understand the intermolecular interactions and solid-state packing . These techniques could be applied to determine the molecular structure of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine.
Chemical Reactions Analysis
The reactivity of furan-containing compounds with trifluoromethyl groups can vary depending on the substituents and reaction conditions. The literature shows that such compounds can undergo further functionalization or isomerization under acidic or basic conditions . For example, dihydrofuranol compounds can be dehydrated with concentrated sulfuric acid to yield different isomers of 2-(trifluoromethyl)furans . Understanding these reaction pathways is crucial for the development of new synthetic routes and the modification of existing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated furan compounds are influenced by their molecular structure. The presence of electron-withdrawing trifluoromethyl groups can affect the compound's acidity, lipophilicity, and overall reactivity. The solid-state structure, as determined by XRPD, can provide insights into the compound's stability, solubility, and potential for crystallization . These properties are important for the practical application of the compound in various fields, including drug development and materials science.
Wissenschaftliche Forschungsanwendungen
Polymerization and Structural Characterization
The compound has been studied for its potential in the field of polymerization and structural characterization. For instance, Ionkin and Marshall (2004) explored ortho-furan-substituted α-diimine ligands, which are structurally related to 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine. Their research focused on synthesizing and characterizing these compounds, providing insights into their potential applications in polymerization processes (Ionkin & Marshall, 2004).
Antibacterial Activity
Research has also been conducted on the antibacterial properties of structurally related compounds. For example, Obafemi et al. (2013) synthesized and characterized a compound with similar structural elements, investigating its in vitro antibacterial activity against various strains of bacteria (Obafemi et al., 2013).
Chemical Synthesis and Molecular Transformation
The compound has been the subject of studies focusing on chemical synthesis and molecular transformation. Baldwin et al. (1971) explored the synthesis of model compounds related to 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine, demonstrating complex chemical transformations that could be applicable in various synthetic pathways (Baldwin et al., 1971).
Luminescent and Scintillation Properties
Further research has been carried out to understand the luminescent and scintillation properties of furan derivatives. Patsenker and Lokshin (1999) synthesized derivatives of 2-(fur-2-yl)-5-phenyloxazole, which shares structural similarities with 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine. Their study provides insights into the potential use of these compounds in optical materials and sensors due to their unique spectral-luminescent properties (Patsenker & Lokshin, 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVSGKKNNISCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326643 | |
| Record name | 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine | |
CAS RN |
309282-21-1 | |
| Record name | 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)


![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)